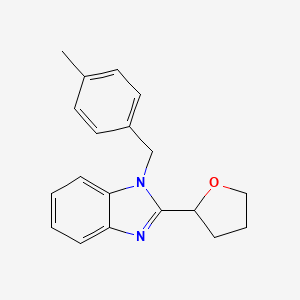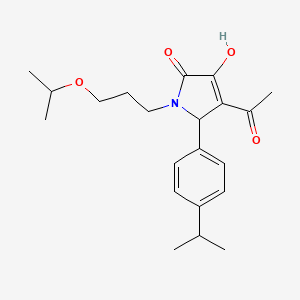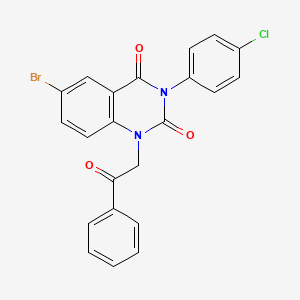![molecular formula C11H8N4OS B11049832 3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11049832.png)
3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one: is a heterocyclic compound with the following chemical structure:
IUPAC Name: this compound
It has a molecular weight of 244.28 g/mol and the InChI code: 1S/C11H8N4OS/c12-8-6-17-11-13-10(16)9(14-15(8)11)7-4-2-1-3-5-7.
Métodos De Preparación
Synthetic Routes:: One efficient method for synthesizing this compound involves a one-pot, catalyst-free reaction at room temperature. Starting from dibenzoylacetylene and triazole derivatives, the reaction yields highly functionalized thiazolo[3,2-b][1,2,4]triazin-7-one with excellent yields .
Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often use synthetic routes similar to those mentioned above.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction reactions are also feasible.
Substitution: Substitution reactions may occur at various positions.
Other Transformations: Depending on the reaction conditions, other transformations like cyclization or functional group modifications are possible.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides).
Cyclization: Acidic or basic conditions to promote cyclization.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Commonly, derivatives with modified phenyl or amino groups are obtained.
Aplicaciones Científicas De Investigación
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules due to its unique ring system.
Pharmaceuticals: Scaffold for drug development.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.
Antibacterial Properties: Some derivatives exhibit antibacterial activity.
Materials Science:
Dyes and Pigments: The phenyl group contributes to color properties.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While 3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is unique due to its fused ring system, similar compounds include 3-amino-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one . These related structures share common features but differ in substituents or functional groups.
Propiedades
Fórmula molecular |
C11H8N4OS |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
3-amino-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C11H8N4OS/c12-8-6-17-11-13-10(16)9(14-15(8)11)7-4-2-1-3-5-7/h1-6H,12H2 |
Clave InChI |
BOOJLWWVLVGYQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN3C(=CSC3=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6'-(pyridin-4-ylmethanediyl)bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B11049750.png)
![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B11049763.png)



![N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11049806.png)
![10-Methyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11049813.png)
![2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049819.png)


![2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)
![1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11049838.png)
![9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11049839.png)